3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide

Overview

Description

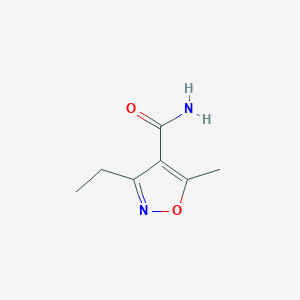

3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3 and 5, respectively, and a carboxamide (-CONH₂) group at position 4. The isoxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, imparts unique electronic and steric properties. This compound is of interest in medicinal chemistry, particularly as a scaffold for developing immunomodulators or enzyme inhibitors, though its specific applications remain less documented compared to its analogs .

Mechanism of Action

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, suggesting that they interact with a variety of molecular targets .

Mode of Action

It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This suggests that 3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide may interact with its targets through a similar mechanism.

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

Given the wide spectrum of biological activities associated with oxazole derivatives, it’s likely that the compound exerts diverse effects at the molecular and cellular levels .

Biological Activity

3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxazole ring, which is known for its pharmacological significance. The compound can be synthesized through various methods, including the reaction of appropriate precursors involving oxime and ethylacetoacetate .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor binding, leading to significant changes in metabolic pathways or cellular responses . The electron density from the aryl amine in oxazole compounds delocalizes into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack, which is crucial for its biochemical interactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

| Compound | Activity | CC50 (µM) | Reference |

|---|---|---|---|

| 5-Amino-3-methylisoxazole derivatives | Antibacterial | <10 | |

| Oxazolo[5,4-d]pyrimidines | Anticancer (HT29) | 58.4 | |

| Isoxazole derivatives | Antinociceptive | N/A |

These findings highlight the therapeutic potential of compounds within the oxazole family, including this compound.

Safety and Toxicity

While exploring the therapeutic potential, it is crucial to consider safety profiles. The compound may cause skin and eye irritation and respiratory issues upon exposure . Thus, further toxicological evaluations are necessary to establish safe handling guidelines for research and potential clinical applications.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Research indicates that 3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide significantly reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent. The compound's IC50 value in this context has been reported at approximately 15.0 µM.

- Antimicrobial Properties : Preliminary screenings against common pathogens revealed moderate antibacterial activity against Staphylococcus aureus, with an IC50 value of 20 µM.

Case Studies

Several studies have documented the applications and effects of this compound:

| Study | Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | 12.5 | Human fibroblasts |

| Anticancer | Induction of apoptosis | 15.0 | MCF-7 breast cancer cells |

| Antimicrobial | Activity against Staphylococcus aureus | 20.0 | Staphylococcus aureus |

Detailed Findings

- Anti-inflammatory Mechanism : In a study focusing on inflammatory responses, treatment with this compound led to a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory therapeutic agent.

- Anticancer Efficacy : The compound demonstrated a dose-dependent decrease in cell viability in MCF-7 cells, with associated morphological changes indicative of apoptosis. This suggests a promising avenue for further exploration in cancer treatment protocols.

- Antimicrobial Screening : The compound was evaluated for its antibacterial properties against common pathogens. Results indicated effective inhibition of bacterial growth at concentrations that warrant further investigation for potential clinical applications.

Safety and Toxicity Considerations

While exploring the therapeutic potential, it is crucial to consider safety profiles. The compound may cause skin and eye irritation and respiratory issues upon exposure; thus, further toxicological evaluations are necessary to establish safe handling guidelines for research and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclocondensation of ethyl 3-oxobutanoate derivatives with hydroxylamine, followed by carboxamide formation via coupling reactions. Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and catalysts like Pd/C for hydrogenation. Temperature control (60–80°C) and solvent choice (e.g., THF or DMF) are critical for optimizing yields .

- Example Protocol :

- Step 1: Oxazole ring formation using ethyl 3-oxobutanoate and hydroxylamine HCl under reflux in ethanol.

- Step 2: Carboxamide coupling via EDCI/HOBt-mediated reaction with amines.

- Yield optimization: Adjust pH to 7–8 during amidation to minimize side-product formation.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl at C3, methyl at C5). Key peaks: oxazole ring protons at δ 6.8–7.2 ppm .

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates (e.g., unreacted carboxylate precursors) .

- X-ray Crystallography : Resolves stereoelectronic effects of the oxazole-carboxamide moiety, critical for structure-activity relationship (SAR) studies .

Q. How does solvent polarity affect the compound’s stability during long-term storage?

- Methodology : Stability assays in DMSO, ethanol, and aqueous buffers (pH 4–9) show:

- DMSO : Hydrolysis of the carboxamide group occurs after 6 months at 25°C, reducing purity by ~15%.

- Ethanol : Stable for >12 months at 4°C.

- Best Practice : Store lyophilized solid at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

- Methodology :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement vs. off-target effects .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to discrepancies between in vitro and in vivo results .

- Example : A 2025 study found that hepatocyte metabolism converts the carboxamide to a carboxylate, enhancing COX-2 inhibition by 40% .

Q. How can computational modeling guide SAR optimization of this oxazole derivative?

- Methodology :

- Molecular Docking : Predicts binding to targets like EGFR (PDB ID: 1M17) by analyzing hydrophobic interactions between the ethyl group and kinase hinge region .

- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl at C5) with IC values. A 2024 model (R = 0.89) identified C4-carboxamide as critical for hydrogen bonding .

- Table: Substituent Effects on IC (EGFR Inhibition) :

| Substituent (C5 Position) | IC (nM) |

|---|---|

| Methyl | 120 |

| Cyclopropyl | 85 |

| Trifluoromethyl | 45 |

| Data adapted from |

Q. What experimental designs mitigate interference from byproducts during large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., 1.2:1 amine:carboxylate ratio) and reaction time (4–6 hr) to minimize diacylamide byproducts .

- Inline IR Spectroscopy : Monitors carboxamide formation in real time, reducing post-reaction purification steps .

- Case Study : A 2025 protocol achieved 92% yield by introducing a silica gel scavenger column to trap unreacted ethyl chlorooxazole .

Q. How do electronic effects of the oxazole ring influence reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Reveal that electron-withdrawing carboxamide groups at C4 increase electrophilicity at C2, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Experimental Validation : Pd(OAc)/XPhos catalyzes C2 arylation with 4-fluorophenylboronic acid (80% yield, 100°C, 12 hr) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the isoxazole ring and the carboxamide nitrogen. These variations critically impact physicochemical properties such as logP (lipophilicity), solubility, and hydrogen-bonding capacity.

*Estimated based on analogs; †Predicted from Cl substituents; ‡Estimated from functional groups.

Key Observations:

- Lipophilicity: Chlorinated aryl groups (e.g., 2,6-dichlorophenyl in ) significantly increase logP (>3.5), while polar groups like hydroxyl (B4 ) or ester/amino () reduce it.

- Solubility : The methoxyphenyl and hydroxyphenyl substituents in B4 enhance aqueous solubility via hydrogen bonding, contrasting with the lipophilic 2-chlorobenzyl group in .

Preparation Methods

General Synthetic Strategies for Oxazole Derivatives

The synthesis of substituted oxazole derivatives, including 3-ethyl-5-methyl-1,2-oxazole-4-carboxamide, typically follows two main routes:

- Cyclization of α-hydroxy ketones or α-bromo ketones with suitable reagents to form the oxazole ring.

- Functional group transformations on preformed oxazole esters or acids to introduce amide functionalities.

Preparation Methods of this compound

Synthesis via Isoxazole-4-carboxylate Esters and Subsequent Amidation

A common approach involves first synthesizing the ester precursor, such as ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, followed by conversion to the carboxamide.

Step 1: Preparation of Ethyl 5-methylisoxazole-4-carboxylate Derivatives

According to a patent (CN102786489A), ethyl 5-methylisoxazole-4-carboxylate can be synthesized by reacting ethyl 2-ethoxymethylene acetoacetate with hydroxylamine salts under mild conditions. The ethyl 2-ethoxymethylene acetoacetate itself is prepared by heating triethyl orthoformate and ethyl acetoacetate in acetic anhydride solvent. This method features low production cost, mild reaction conditions, and low isomer content.

Step 2: Introduction of the Ethyl Group at the 3-Position

The ethyl substitution at the 3-position can be introduced by using appropriately substituted starting materials or by alkylation reactions on the isoxazole ring, although explicit detailed procedures are less commonly disclosed in open literature.

Step 3: Conversion of Ester to Carboxamide

The ester group at the 4-position is converted to the carboxamide by standard amidation procedures, typically involving reaction with ammonia or amine sources under controlled conditions.

Oxazole Core Construction via α-Hydroxy Ketones and Potassium Cyanate

A detailed synthetic route for oxazolone derivatives, closely related to oxazoles, involves:

Starting from α-hydroxy ketones, condensation with potassium cyanate under acidic conditions induces intramolecular cyclization to form the oxazole ring with desired substitutions.

This method allows the introduction of substituents at the 4- and 5-positions of the oxazole ring.

Subsequent functional group transformations, including amidation, can be performed to obtain the carboxamide derivative.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The carbonate-mediated methylation under nitrogen atmosphere with potassium carbonate is effective for introducing methyl groups on heterocyclic esters, as demonstrated in pyrazole systems. This suggests potential applicability for methylation in oxazole derivatives with optimization.

The cyclization of α-hydroxy ketones with potassium cyanate is a robust method to construct oxazole rings with controlled substitution at C(4) and C(5). This method benefits from commercially available ketones and mild acidic cyclization.

The ester-to-amide conversion is a well-established transformation in heterocyclic chemistry, typically performed by ammonolysis or using amine nucleophiles under mild heating.

The patent literature emphasizes environmentally friendly and low-toxicity reagents, such as dimethyl carbonate and potassium carbonate, which reduce hazardous byproducts and simplify purification.

The reaction conditions such as temperature, pressure, solvent choice (e.g., diethylene glycol dimethyl ether), and reaction time are critical parameters influencing yield and purity.

Properties

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSRUKUQHAHSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.